molecular formula C19H20F2N2O3S B11244584 1-(benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide

Cat. No.: B11244584
M. Wt: 394.4 g/mol
InChI Key: XSLLLCPRLHOOPM-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a benzylsulfonyl group and a 2,4-difluorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzyl sulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Attachment of 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is attached through a nucleophilic substitution reaction, often using a halogenated precursor and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the benzylsulfonyl and 2,4-difluorophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfonyl)piperidine-3-carboxamide: Lacks the 2,4-difluorophenyl group, which may alter its biological activity.

    N-(2,4-Difluorophenyl)piperidine-3-carboxamide: Lacks the benzylsulfonyl group, potentially affecting its chemical reactivity and interactions.

    1-(Benzylsulfonyl)-N-phenylpiperidine-3-carboxamide: Contains a phenyl group instead of the 2,4-difluorophenyl group, which can change its properties.

Uniqueness

1-(Benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide is unique due to the combination of the benzylsulfonyl and 2,4-difluorophenyl groups

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,4-difluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-16-8-9-18(17(21)11-16)22-19(24)15-7-4-10-23(12-15)27(25,26)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12-13H2,(H,22,24)

InChI Key

XSLLLCPRLHOOPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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